The Strategic Utility of 4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3) in Advanced Organic Synthesis
The Strategic Utility of 4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3) in Advanced Organic Synthesis
Abstract
In modern drug discovery and complex heterocyclic synthesis, the ability to selectively functionalize symmetrical scaffolds is paramount. 4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3) serves as a masterclass in using steric hindrance to dictate chemical reactivity. By introducing a bulky tert-butyl group onto the electron-deficient pyridazine core, chemists can effectively shield one of the two identical electrophilic centers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its Minisci-based synthesis, and its self-validating regioselective applications in pharmaceutical development.
Introduction & Physicochemical Profile
4-tert-Butyl-3,6-dichloropyridazine is a highly specialized, di-halogenated heterocyclic building block. It is primarily utilized as a critical intermediate in the synthesis of advanced pharmaceutical agents, including Lysophosphatidic acid (LPA) receptor antagonists[1] and complex triazolo-pyridazine derivatives[2]. The installation of the tert-butyl group at the C4 position fundamentally alters the molecule's symmetry and reactivity profile, providing a structural bias that enables highly regioselective downstream functionalization[3].
Table 1: Physicochemical Properties[4][5][6]
| Property | Value |
| Chemical Name | 4-tert-Butyl-3,6-dichloropyridazine |
| CAS Number | 22808-29-3 |
| Molecular Formula | C8H10Cl2N2 |
| Molecular Weight | 205.08 g/mol |
| Physical Form | Colorless to yellow-brown semi-solid or solid powder |
| Melting Point | 39–41 °C |
| Boiling Point | 297.3 ± 35.0 °C at 760 mmHg |
| SMILES | C1=C(C(=NN=C1Cl)Cl)C(C)(C)C |
| InChIKey | DTUZXHRABOWYAE-UHFFFAOYSA-N |
Mechanistic Workflow: The Minisci Radical Alkylation
The de novo synthesis of 4-tert-butyl-3,6-dichloropyridazine from unsubstituted 3,6-dichloropyridazine relies on the Minisci reaction—a transition-metal-catalyzed oxidative decarboxylation of pivalic acid[2]. As an application scientist, understanding the causality behind each reagent is critical for scaling and optimizing this pathway.
Step-by-Step Experimental Protocol
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Preparation of the Acidic Aqueous Matrix: Suspend 3,6-dichloropyridazine (1.0 equiv) in distilled water. Slowly add concentrated H₂SO₄ (approx. 3.2 equiv) under continuous stirring[2].
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Expert Causality: The strong acid protonates the pyridazine ring. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, significantly increasing its electrophilicity toward the incoming nucleophilic tert-butyl radical. Sulfuric acid is deliberately chosen over hydrochloric acid; chloride ions would precipitate the silver catalyst as insoluble AgCl, terminating the single-electron transfer (SET) cycle.
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Addition of Radical Precursor and Catalyst: Add pivalic acid (trimethylacetic acid, 1.5 equiv) and silver nitrate (AgNO₃, 0.1 equiv) to the protonated suspension. Heat the mixture to 60–70 °C[2][3].
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Expert Causality: Pivalic acid acts as the radical source. Silver(I) serves as the SET catalyst, essential for mediating the electron transfer between the oxidant and the carboxylic acid.
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Radical Initiation (Controlled Addition): Prepare an aqueous solution of ammonium persulfate ((NH₄)₂S₂O₈, 1.5 equiv). Add this dropwise to the heated reaction mixture over 15–30 minutes[3].
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Expert Causality: Persulfate oxidizes Ag⁺ to Ag²⁺, which subsequently oxidizes pivalic acid. The resulting carboxyl radical rapidly decarboxylates (releasing CO₂) to form the highly nucleophilic tert-butyl radical. Dropwise addition is a critical control parameter; it maintains a low steady-state concentration of radicals, thereby suppressing unwanted radical-radical termination events (e.g., the formation of hexamethylethane).
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Quenching and Isolation: After stirring for an additional hour to ensure complete conversion, cool the mixture to 0–5 °C. Neutralize cautiously with aqueous NaOH. Extract with an organic solvent (e.g., dichloromethane), dry over anhydrous Na₂SO₄, and purify via recrystallization[2].
Figure 1: Mechanistic workflow of the Minisci radical alkylation to synthesize CAS 22808-29-3.
Regioselective Functionalization: The Steric Shielding Effect
Unsubstituted 3,6-dichloropyridazine possesses two identical, highly reactive electrophilic centers at C3 and C6. However, the installation of the tert-butyl group at C4 breaks this symmetry, creating a profound steric bias[3].
When subjected to Nucleophilic Aromatic Substitution (SₙAr) with nucleophiles such as hydrazines, alkoxides, or amines, the C3 position is sterically occluded by the adjacent tert-butyl group. The tert-butyl group possesses a massive conformational A-value (>4.8 kcal/mol), creating a physical barricade. Consequently, nucleophilic attack is directed almost exclusively to the C6 position.
Expert Causality: This regioselectivity acts as a self-validating system in drug design. It allows synthetic chemists to sequentially functionalize the pyridazine core without the need for cumbersome, yield-reducing protection and deprotection steps. The C6 position is reacted first under mild conditions, leaving the C3-chloride intact for subsequent cross-coupling (e.g., Suzuki-Miyaura) or displacement under more forcing thermal conditions.
Figure 2: Regioselectivity logic tree demonstrating the steric shielding effect during SNAr.
Applications in Drug Discovery
The regioselective handle provided by 4-tert-butyl-3,6-dichloropyridazine has been heavily leveraged in the pharmaceutical industry to build privileged scaffolds:
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LPA Receptor Antagonists: Derivatives synthesized from this core are potent antagonists of Lysophosphatidic acid (LPA) receptors. Modulating these receptors is a validated therapeutic strategy for treating severe fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and systemic sclerosis[1].
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Triazolo-pyridazines: Condensation of the C6-substituted hydrazine intermediates with various orthoesters or acid chlorides yields fused [1,2,4]triazolo[4,3-b]pyridazine systems. These fused bicyclic structures are highly sought after in kinase inhibition and central nervous system (CNS) therapeutics due to their favorable pharmacokinetic properties[2].
Environmental, Health, and Safety (EHS) Guidelines
Handling 4-tert-butyl-3,6-dichloropyridazine requires strict adherence to laboratory safety protocols to ensure personnel safety and reagent integrity.
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GHS Classification: The compound is classified under the Globally Harmonized System (GHS) as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).
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Handling & Storage: To prevent degradation, it should be stored at -20 °C (or ambient depending on specific supplier stabilization) in a tightly sealed container, protected from moisture, and kept under an inert atmosphere (Argon or Nitrogen).
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Personal Protective Equipment (PPE): Use standard chemical-resistant nitrile gloves, safety goggles, and handle exclusively within a certified fume hood to prevent the inhalation of dust or aerosols during transfer[4].
Conclusion
4-tert-Butyl-3,6-dichloropyridazine is far more than a simple building block; it is a strategically designed synthetic intermediate that leverages steric hindrance to dictate reaction pathways. By mastering its synthesis via the Minisci reaction and exploiting its regioselective SₙAr profile, application scientists and medicinal chemists can rapidly assemble complex, biologically active heterocycles with high atom economy, precision, and scalability.
References
- Source: Google Patents (AU2018392324A1)
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Substituted triazolo-pyridazine derivatives - Patent EP2716158 Source: European Patent Office (EPO) URL:[Link]
